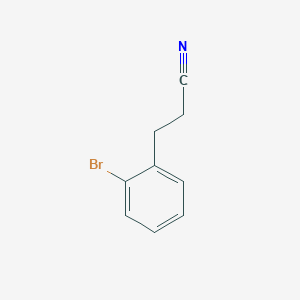









|
REACTION_CXSMILES
|
[C:1](#[N:3])[CH3:2].[Li]CCCC.[Br:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16]Br>O1CCCC1>[Br:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][CH2:2][C:1]#[N:3]
|


|
Name
|
|
|
Quantity
|
49 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
72 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC=C1)CBr
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring at −78° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Into a 500-mL 3-necked round-bottom flask, was placed
|
|
Type
|
STIRRING
|
|
Details
|
Stirred at −78° C. for 1 h
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
with stiffing at −78° C
|
|
Type
|
STIRRING
|
|
Details
|
The resulting solution was stirred for 1 h at −78° C
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by the addition of 100 mL of water at −78° C
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting aqueous solution was extracted with 3×100 mL of ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
|
Type
|
DISTILLATION
|
|
Details
|
The crude product was purified by distillation under reduced pressure (2 mm Hg)
|
|
Type
|
CUSTOM
|
|
Details
|
the fraction was collected at 98-107° C
|
|
Type
|
CUSTOM
|
|
Details
|
This resulted in 13.21 g (52%) of 3-(2-bromophenyl)propanenitrile as colorless oil
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C(C=CC=C1)CCC#N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |